(3R)-3-methylhexane-1,6-diol
Description
Properties
CAS No. |
130375-96-1 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3r 3 Methylhexane 1,6 Diol
Asymmetric Synthetic Routes to (3R)-3-methylhexane-1,6-diol
Biocatalytic and Chemoenzymatic Transformations for Selective Synthesis
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. pharmasalmanac.comnih.gov Enzymes, used either as isolated entities or within whole-cell systems, can catalyze reactions with remarkable chemo-, regio-, and stereoselectivity. researchgate.net
Enzyme-Catalyzed Hydrolysis of Racemic Epoxides for Chiral Diol Production
A prominent biocatalytic method for producing chiral diols is the kinetic resolution of racemic epoxides through enantioselective hydrolysis, a reaction catalyzed by epoxide hydrolases (EHs). researchgate.netepa.gov These enzymes facilitate the addition of a water molecule to the epoxide ring, yielding the corresponding vicinal diol. researchgate.net The process can result in both the unreacted epoxide and the diol product having high enantiomeric excess (ee). epa.gov
The effectiveness of this method is dependent on the specific epoxide hydrolase used. For instance, EHs can be sourced from various organisms, including microbes, plants, and mammals, and can be cloned and expressed in host systems like E. coli for more efficient and cost-effective production. acs.orgnih.gov The enantioselectivity of the hydrolysis can be influenced by the reaction medium. Using ionic liquids instead of traditional aqueous buffers can sometimes enhance enantioselectivity by mitigating issues of low substrate solubility and chemical hydrolysis. nih.gov
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Sphingomonas sp. HXN-200 (recombinant E. coli) | Racemic styrene (B11656) oxide | (R)-1,2-phenylethanediol | >99% | acs.org |
| Phaseolus vulgaris | rac-epoxides | (R)-1,2-diols | 90.1–98.3% | rsc.org |
Stereoselective Reduction of Keto-alcohols to Chiral Diols
Another significant biocatalytic approach involves the stereoselective reduction of keto-alcohols to produce chiral diols. This transformation is often accomplished using ketoreductases or whole-cell biocatalysts containing alcohol dehydrogenases. These enzymes can exhibit high stereoselectivity, leading to the formation of a specific diastereomer of the diol. acs.orgresearchgate.net
The stereochemical outcome of these reductions can often be predicted by Prelog's rule, which relates the stereochemistry of the product to the substrate structure and the enzyme's active site. However, some enzymes exhibit anti-Prelog selectivity, which is valuable for synthesizing the opposite enantiomer. mdpi.com Whole-cell systems are particularly advantageous for these reactions as they can contain endogenous cofactor regeneration systems, which are essential for the reductase enzymes. mdpi.compsu.edu
A study on the biocatalytic reduction of α-chloro-β-keto esters using various yeast reductases demonstrated the potential to produce different diastereomers of the corresponding chlorohydrins with high enantiomeric excess. acs.org Similarly, the reduction of diketones using Rhodococcus ruber DSM 44541 has been shown to be highly stereoselective. researchgate.net
Whole-Cell Biocatalysis in Micro-Aqueous Media
Whole-cell biocatalysis offers several advantages over using isolated enzymes, including increased enzyme stability and the presence of inherent cofactor regeneration systems. mdpi.compsu.edu Performing these reactions in micro-aqueous media, where the aqueous phase is minimized, can further enhance the process by improving the solubility of non-polar substrates and reducing water-dependent side reactions. nih.gov
The construction of whole-cell biocatalysts can be designed to co-express multiple enzymes, creating a synthetic pathway within the host cell. nih.gov For example, a whole-cell biocatalyst was developed to synthesize a statin side chain, t-butyl-6-cyano-(3R, 5R)-dihydroxyhexanoate, by co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor recycling. researchgate.net This system achieved high productivity without the need for external cofactor addition. researchgate.net The use of whole-cell biocatalysts has been successfully applied to the production of various chiral alcohols from prochiral ketones. mdpi.com
Enzyme Immobilization and Stability in Biocatalytic Systems
For industrial applications, the stability and reusability of biocatalysts are crucial. Enzyme immobilization is a key strategy to enhance enzyme stability and facilitate its recovery and reuse. chiralvision.com Enzymes can be immobilized on various solid supports, which can improve their operational stability under different pH and temperature conditions. chiralvision.com
The immobilization process itself needs to be optimized to ensure maximum retention of enzyme activity. chiralvision.com For instance, when immobilizing enzymes on epoxide-functionalized beads, a minimum pH of 6.0 is recommended to ensure a covalent reaction between the enzyme and the support. chiralvision.com After immobilization, the beads can be washed and stored under conditions that preserve the enzyme's activity for prolonged periods. chiralvision.com The use of immobilized enzymes is a critical step in developing robust and economically viable biocatalytic processes for the synthesis of chiral compounds like this compound.
Stereoselective Synthesis from Achiral Precursors (e.g., Hydroboration-Oxidation)
The hydroboration-oxidation of alkenes is a fundamental two-step reaction in organic synthesis that allows for the anti-Markovnikov addition of water across a double bond, yielding an alcohol. wikipedia.orglibretexts.org This reaction is highly stereospecific, with the hydroboration step proceeding via a syn-addition of the borane (B79455) to the alkene. wikipedia.org When applied to prochiral alkenes, the use of chiral borane reagents can induce asymmetry, leading to the formation of chiral alcohols with high enantioselectivity. numberanalytics.com
Several chiral borane reagents have been developed for asymmetric hydroboration, including monoisopinocampheylborane (IpcBH₂) and diisopinocampheylborane (B13816774) (Ipc₂BH), which are derived from α-pinene. numberanalytics.comlookchem.com The choice of the chiral borane and reaction conditions significantly influences the enantiomeric excess of the resulting alcohol. numberanalytics.com For example, the hydroboration of certain heterocyclic olefins with Ipc₂BH has been shown to produce the corresponding alcohols with up to 100% ee. lookchem.com This methodology provides a powerful tool for establishing the stereocenter in molecules like this compound from an achiral alkene precursor.
| Chiral Borane Reagent | Alkene Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Diisopinocampheylborane (Ipc₂BH) | 2,3-Dihydrofuran | 3-Hydroxytetrahydrofuran | 100% | lookchem.com |
| Diisopinocampheylborane (Ipc₂BH) | N-(Carbobenzyloxy)-3-pyrroline | N-(Carbobenzyloxy)-3-pyrrolidinol | 89% | lookchem.com |
Enantiopure Pool Synthesis from Readily Available Chiral Precursors (e.g., D-mannitol derived chirons)
An alternative and often efficient strategy for the synthesis of enantiomerically pure compounds is to start from a readily available chiral precursor, a concept known as the "chiral pool." Carbohydrates are a particularly attractive source of chiral building blocks due to their natural abundance and inherent stereochemistry.
D-mannitol, a C6 sugar alcohol, has been successfully utilized as a starting material for the synthesis of various chiral compounds. For instance, (3R,4R)-hexane-3,4-diol has been synthesized from D-mannitol through a series of protection and deprotection steps of its hydroxyl groups. rsc.org This approach leverages the pre-existing stereocenters in D-mannitol to create the desired stereochemistry in the final product. Similarly, isomannide (B1205973), a dianhydrohexitol derived from mannitol, serves as a versatile chiral precursor for the synthesis of various chiral ligands and organocatalysts. thieme-connect.de The rigid, fused furan (B31954) ring structure of isomannide provides a well-defined stereochemical framework for further chemical transformations. thieme-connect.de This strategy of utilizing chirons derived from the chiral pool offers a direct and often predictable route to complex chiral molecules like this compound.
Application of 3r 3 Methylhexane 1,6 Diol As a Chiral Building Block
Utility in Complex Natural Product Synthesis
Chiral diols are fundamental building blocks in the total synthesis of numerous complex natural products. Their stereocenters and functional groups provide the necessary framework for constructing intricate molecular architectures.
Synthesis of Macrocyclic Lactones and Polyketides
Macrocyclic lactones and polyketides are major classes of natural products, many of which possess significant biological activity. nih.govnih.gov Their synthesis often relies on the incorporation of small, chiral fragments to build up the carbon skeleton with precise stereochemical control. nih.gov Polyketide synthases (PKSs), large multidomain enzymes, construct these molecules in nature by sequential condensation of simple carboxylic acid units, creating a diverse array of structures. nih.govnih.gov Synthetic strategies often mimic this modular approach. Recently, engineered PKS platforms have been developed to produce a variety of diols and related molecules, demonstrating the potential for biosynthetic production of such building blocks. biorxiv.org However, no specific literature was found that documents the use of (3R)-3-methylhexane-1,6-diol as a starting material or intermediate in the synthesis of a specific macrocyclic lactone or polyketide.
Precursor for Insect Pheromones and Chemically Relevant Analogues
The synthesis of insect pheromones requires high stereochemical purity to ensure biological activity. Chiral molecules are often key starting materials. For instance, the synthesis of the winter moth pheromone, (3Z,6Z,9Z)-1,3,6,9-nonadecatetraene, and its attraction inhibitor involves multi-step chemical synthesis where stereochemistry is critical. nih.gov While chiral diols can serve as precursors in pheromone synthesis, no syntheses specifically utilizing this compound were identified.
Role in the Elucidation of Absolute Configurations of Natural Products
The determination of the absolute configuration of a new natural product is a crucial step in its characterization. This is often achieved by chemical correlation, where the new compound is related to a known chiral molecule. A chiral building block of known absolute stereochemistry can be used in synthesis to confirm or assign the configuration of a target molecule. While this is a potential application for any enantiopure chiral molecule like this compound, no published examples of its use for this purpose could be found.
Strategic Intermediate for Pharmaceutical Candidates and Agrochemicals
The introduction of specific stereocenters is a cornerstone of modern drug design, as different enantiomers of a molecule can have vastly different biological activities.
Design and Synthesis of Enantioselective Drug Candidates
Chiral diols are valuable synthons for creating enantiomerically pure pharmaceutical compounds. They can be incorporated into the carbon backbone of a drug molecule to provide the correct three-dimensional orientation required for interaction with biological targets. Despite the clear potential for a C7 chiral diol like this compound to serve in this capacity, a search of the literature did not yield any examples of its incorporation into a pharmaceutical candidate.
Stereochemical Aspects and Conformational Analysis of 3r 3 Methylhexane 1,6 Diol
Conformational Preferences and Dynamics through Spectroscopic Analysis (e.g., NMR Coupling Constants)
(3R)-3-methylhexane-1,6-diol is a flexible molecule with several single bonds around which rotation can occur. This leads to a variety of possible three-dimensional arrangements, or conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational preferences in solution. nih.gov
The analysis of proton-proton coupling constants (³JHH) can provide valuable information about the dihedral angles between adjacent protons, as described by the Karplus equation. nih.govcdnsciencepub.com By measuring the coupling constants between protons on the hexane (B92381) backbone, it is possible to deduce the preferred staggered conformations (anti or gauche) around the C-C bonds. For a substituted acyclic system like 3-methylhexane-1,6-diol, steric interactions will likely govern the most stable conformations, with a tendency to minimize gauche interactions between the larger substituents.
Table 2: Representative ³JHH Coupling Constants and Inferred Dihedral Angles
| Coupled Protons | Illustrative ³JHH (Hz) | Inferred Predominant Dihedral Angle |
| H2a - H3 | 3.5 | ~60° (gauche) |
| H2b - H3 | 10.5 | ~180° (anti) |
| H3 - H4a | 4.0 | ~60° (gauche) |
| H3 - H4b | 11.0 | ~180° (anti) |
Note: This data is hypothetical and for illustrative purposes. Actual assignments and values would require detailed 1D and 2D NMR experiments.
Influence of Stereochemistry on Diastereoselectivity and Enantioselectivity in Subsequent Transformations
The chiral center in this compound can significantly influence the stereochemical outcome of subsequent reactions. This is a fundamental concept in asymmetric synthesis.
Diastereoselectivity: When a new stereocenter is created in a reaction involving this compound, the existing stereocenter can direct the approach of the reagents, leading to a preferential formation of one diastereomer over the other. nih.govprinceton.edu For instance, if one of the hydroxyl groups is oxidized to a ketone and then subjected to a reduction, the hydride will preferentially attack from one face of the carbonyl group, influenced by the steric hindrance imposed by the methyl group at C3. This results in a diastereomeric excess of one of the resulting diols.
Enantioselectivity: this compound can be used as a chiral auxiliary or a chiral building block in the synthesis of other enantiomerically pure compounds. For example, its two hydroxyl groups can be used to form a chiral acetal or ketal with a prochiral ketone. The chiral environment created by the diol can then direct a subsequent reaction, such as an alkylation, to occur preferentially on one of the enantiotopic faces of the substrate. nih.govnih.gov The enantioselectivity of such transformations is highly dependent on the stereochemistry of the diol.
The principles of diastereoselectivity and enantioselectivity are central to the use of chiral molecules like this compound in modern organic synthesis. jst.go.jpscispace.comacs.org
Advanced Analytical Methodologies for Characterization of 3r 3 Methylhexane 1,6 Diol
Chiral Chromatography for Enantiomeric Purity Determination (e.g., Chiral HPLC, Chiral GC)
Chiral chromatography is an indispensable technique for the separation of enantiomers, enabling the accurate determination of enantiomeric purity. mz-at.delibretexts.org This is achieved by employing a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts diastereomerically with the enantiomers, leading to differential retention times. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful method for the separation of non-volatile or thermally labile chiral compounds. windows.net For diols like (3R)-3-methylhexane-1,6-diol, derivatization is often employed to introduce functional groups that enhance chiral recognition by the stationary phase. ntu.edu.sg Common derivatizing agents include aromatic isocyanates, which form carbamates with the hydroxyl groups of the diol. These derivatives can then be separated on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. windows.netchromatographyonline.com The selection of the CSP and the mobile phase composition are critical for achieving optimal separation. chromatographyonline.com
For instance, a typical approach would involve the derivatization of this compound with an agent like 3,5-dinitrophenyl isocyanate. The resulting bis-3,5-dinitrophenylurethane derivative would then be analyzed on a chiral column, such as a Chiralpak® IA or IB, using a mobile phase consisting of a mixture of hexane (B92381) and a polar modifier like isopropanol. windows.net The enantiomeric excess (% ee) is determined by integrating the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC):
Chiral Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. gcms.cz While direct analysis of underivatized diols on chiral GC columns is possible, derivatization is often necessary to improve volatility and enantioselectivity. acs.orgacs.org A notable strategy for aliphatic diols involves the use of chiral bidentate silyl (B83357) reagents to form cyclic siloxanes. acs.orgacs.org This approach not only facilitates GC analysis but can also be used to determine the absolute configuration of the diol. acs.orgacs.org
Cyclodextrin-based stationary phases are widely used in chiral GC for the separation of a variety of chiral compounds, including alcohols and diols. gcms.czchromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) can significantly influence the separation efficiency. chromatographyonline.com For the analysis of this compound, a derivatization step to form a more volatile ester or ether, followed by separation on a cyclodextrin-based chiral column, would be a viable method. gcms.cz
Table 1: Representative Chiral Chromatography Conditions for Diol Analysis
| Parameter | Chiral HPLC of Diol Derivatives | Chiral GC of Diol Derivatives |
| Column | Polysaccharide-based (e.g., Chiralpak®) | Cyclodextrin-based (e.g., Rt-βDEX) |
| Analyte Form | Di-carbamate or di-benzoate derivative | Di-acetate or cyclic silyl ether derivative |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol gradient | Helium or Nitrogen |
| Detector | UV-Vis or Circular Dichroism (CD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Typical Result | Baseline separation of enantiomers | Distinct retention times for each enantiomer |
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods using Chiral Shift Reagents or Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In its standard form, NMR cannot distinguish between enantiomers. However, the use of chiral auxiliaries, such as chiral shift reagents (CSRs) and chiral solvating agents (CSAs), can induce diastereomeric interactions that result in separate NMR signals for each enantiomer. ntu.edu.sglibretexts.org
Chiral Shift Reagents (CSRs):
Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are Lewis acids that can coordinate to the Lewis basic sites of a substrate, such as the hydroxyl groups of this compound. libretexts.orgmit.edu This coordination forms transient diastereomeric complexes. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the protons in the substrate, and the magnitude of this shift is different for each enantiomer in the diastereomeric complex. libretexts.org This results in the splitting of NMR signals for the enantiomers, allowing for the determination of enantiomeric purity by integrating the respective peaks. mit.edu
Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs):
Chiral solvating agents are added to the NMR sample and form non-covalent diastereomeric complexes with the analyte, leading to chemical shift non-equivalence between the enantiomers. nih.govacs.orgunipi.it The interactions are often based on hydrogen bonding, π-π stacking, or dipole-dipole forces. nih.gov
Chiral derivatizing agents (CDAs) react covalently with the analyte to form stable diastereomers, which inherently have different NMR spectra. rsc.orgwikipedia.org A recent development for the enantiodiscrimination of diols is the use of a chiral boric acid derivative. rsc.org This agent reacts with the diol to form a stable cyclic ester, resulting in well-resolved NMR signals with significant chemical shift non-equivalence (ΔΔδ). rsc.org For example, the reaction of a racemic diol with a chiral boric acid has been shown to produce ΔΔδ values up to 0.39 ppm, allowing for accurate measurement of the enantiomeric excess. rsc.org
Table 2: Application of Chiral Auxiliaries in NMR for Diol Enantiodiscrimination
| Auxiliary Type | Method of Interaction | Key Feature | Example Application |
| Chiral Shift Reagent (CSR) | Reversible coordination (Lewis acid-base) | Induces large, diastereotopically shifted signals. | Eu(hfc)₃ for resolving proton signals of chiral alcohols. mit.edu |
| Chiral Solvating Agent (CSA) | Non-covalent complexation | Simple addition to NMR sample, no derivatization needed. | Isohexide derivatives for enantiodiscrimination of various analytes. nih.govacs.orgunipi.it |
| Chiral Derivatizing Agent (CDA) | Covalent bond formation to form diastereomers | Produces stable diastereomers with distinct NMR spectra. | Chiral boric acid for the formation of cyclic esters with diols. rsc.org |
Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (e.g., HRMS, IR)
High-Resolution Mass Spectrometry (HRMS):
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov This is particularly useful for confirming the structure of novel derivatives of this compound. The fragmentation patterns observed in the mass spectrum offer valuable structural information. wikipedia.orglibretexts.org
For aliphatic alcohols and their derivatives, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. libretexts.org In the case of diol diesters, characteristic fragment ions arise from the loss of an acyloxy group or a carboxylic acid molecule. nih.gov By analyzing the high-resolution mass-to-charge ratios of the parent ion and its fragments, the structure of complex derivatives can be confidently elucidated.
Infrared (IR) Spectroscopy:
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. spectroscopyonline.com For this compound and its derivatives, IR spectroscopy can confirm the presence or modification of the hydroxyl groups. Alcohols exhibit a characteristic broad O-H stretching absorption in the region of 3200-3500 cm⁻¹ due to hydrogen bonding. libretexts.orglibretexts.orgquimicaorganica.org The absence or modification of this band in a derivative, coupled with the appearance of new bands (e.g., a C=O stretch for an ester derivative around 1735 cm⁻¹), provides clear evidence of a successful derivatization reaction.
The C-O stretching vibration in alcohols appears in the 1000-1250 cm⁻¹ region. quimicaorganica.org The exact position can sometimes help distinguish between primary, secondary, and tertiary alcohols. spectroscopyonline.comquimicaorganica.org For this compound, which contains two primary hydroxyl groups, a C-O stretch would be expected around 1050 cm⁻¹. quimicaorganica.org
Table 3: Key Spectroscopic Data for the Characterization of this compound and its Derivatives
| Spectroscopic Technique | Key Information Provided | Expected Spectral Features for this compound | Expected Changes upon Derivatization (e.g., Esterification) |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Accurate mass of the molecular ion [M+H]⁺. | Shift in molecular weight corresponding to the added functional group; characteristic fragmentation of the ester. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H stretch (~3300 cm⁻¹); C-O stretch (~1050 cm⁻¹). | Disappearance of the broad O-H stretch; appearance of a strong C=O stretch (~1735 cm⁻¹). |
Theoretical and Computational Studies of 3r 3 Methylhexane 1,6 Diol
Quantum Chemical Calculations of Molecular Structure, Energy, and Reactivity
There is a notable absence of published quantum chemical calculations specifically for (3R)-3-methylhexane-1,6-diol. Such calculations are fundamental to understanding the molecule's intrinsic properties.
Future research employing methods like Density Functional Theory (DFT) or ab initio calculations could determine the optimized 3D structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These calculations would also yield the molecule's ground-state energy and the energies of its various conformers. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into its kinetic stability and chemical reactivity. Reactivity descriptors, including electrostatic potential maps, could predict sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Data Table of Calculated Molecular Properties for this compound
| Property | Calculated Value | Method/Basis Set |
| Ground State Energy | Data not available | e.g., B3LYP/6-31G(d) |
| Dipole Moment | Data not available | e.g., B3LYP/6-31G(d) |
| HOMO Energy | Data not available | e.g., B3LYP/6-31G(d) |
| LUMO Energy | Data not available | e.g., B3LYP/6-31G(d) |
| HOMO-LUMO Gap | Data not available | e.g., B3LYP/6-31G(d) |
This table is for illustrative purposes only, highlighting the type of data that could be generated from future computational studies.
Elucidation of Reaction Mechanisms in its Synthesis and Transformations
The synthesis and reactions of this compound have not been the subject of detailed computational mechanism studies. Theoretical chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies.
For instance, computational modeling could elucidate the stereoselective synthesis pathways to obtain the (3R) enantiomer. It could also be used to investigate the mechanisms of its potential transformations, such as oxidation of the hydroxyl groups or esterification reactions. Such studies would not only rationalize experimental observations but also guide the development of more efficient and selective synthetic protocols.
Conformational Analysis and Molecular Dynamics Simulations
Conformational searches using molecular mechanics or more advanced quantum chemical methods could identify the most stable conformers. Molecular dynamics simulations could then provide a picture of the molecule's dynamic behavior over time, including the timescales of conformational changes in different solvent environments. This is particularly relevant for understanding how the molecule might interact with other molecules, such as biological receptors.
Prediction of Spectroscopic Properties through Computational Models
The prediction of spectroscopic properties for this compound via computational models has not been documented. Theoretical calculations can be instrumental in predicting various spectra, which can then be used to interpret experimental data or to identify the molecule in complex mixtures.
For example, time-dependent density functional theory (TD-DFT) could predict its electronic circular dichroism (ECD) spectrum, which is critical for confirming the absolute configuration of chiral molecules. Furthermore, calculations of vibrational frequencies could aid in the assignment of peaks in its infrared (IR) and Raman spectra. The prediction of nuclear magnetic resonance (NMR) chemical shifts and coupling constants would also be invaluable for its structural elucidation.
Future Directions and Emerging Research in this compound
The chiral diol, this compound, is a valuable building block in organic synthesis. As research progresses, focus is shifting towards more efficient, sustainable, and innovative methods for its production and application. This article explores the future directions and emerging research areas centered on this specific compound, from green synthesis approaches to novel applications in material science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3-methylhexane-1,6-diol, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
- Catalytic oxidative coupling : Inspired by the synthesis of 2,4-hexadiyne-1,6-diol ( ), use a two-phase system (e.g., aqueous/organic) with a transition-metal catalyst (e.g., Cu or Pd) to couple propargyl alcohols. Add co-solvents like butanol to enhance solubility and phase separation .
- Grignard addition : Adapt protocols from by reacting a chiral epoxide with a Grignard reagent (e.g., methylmagnesium bromide) to introduce the 3R-methyl group, followed by diol protection/deprotection steps .
- Critical parameters : Temperature (70–100°C), solvent polarity, and catalyst loading to control enantiomeric excess (ee).
Q. How can the stereochemistry of this compound be unambiguously confirmed?
- Methodology :
- Chiral HPLC : Compare retention times with known standards (e.g., lists retention indices for structurally similar diols like 2,6-dimethylocta-2,7-diene-1,6-diol at 1330) .
- Vibrational Circular Dichroism (VCD) : Resolve the 3R configuration by analyzing C-O and C-H bond vibrational modes in the 1000–1200 cm⁻¹ range.
- Validation : Cross-reference with IUPAC nomenclature rules () to ensure alignment between structural descriptors and experimental data .
Q. What analytical techniques are most effective for assessing purity and stability under varying storage conditions?
- Methodology :
- Stability assays : Use differential scanning calorimetry (DSC) to monitor thermal decomposition (onset temperature ~150–200°C, based on analogous diols in ) .
- HPLC-MS : Track degradation products (e.g., oxidation at the 1,6-diol termini) using a C18 column and acetonitrile/water gradients (retention time ~12–15 min, extrapolated from ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Comparative binding assays : Use surface plasmon resonance (SPR) to quantify interactions with protein targets (e.g., lactotransferrin, as suggested for indoline-5,6-diol derivatives in ) .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified methyl or hydroxyl groups (e.g., 3S-methyl or 1,6-diacetylated derivatives) to isolate stereochemical effects.
Q. What strategies enable enantioselective synthesis of this compound on a multi-gram scale?
- Methodology :
- Asymmetric hydrogenation : Employ a Ru-BINAP catalyst to reduce a prochiral diketone precursor (e.g., 3-methylhexane-1,6-dione) with >90% ee, as demonstrated for similar diols in .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic diol esters selectively, leveraging the compound’s hydrophilicity (logP ~−0.5, estimated from ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
